4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile
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Overview
Description
4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile is a heterocyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile typically involves the reaction of 4-(difluoromethoxy)benzoic acid with suitable reagents to introduce the oxazole ring and the nitrile group. Common reagents used in this synthesis include phosphorus oxychloride (POCl3) and ammonium acetate under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets within biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)-2-(methylthio)benzo[d]oxazole
- 2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid
- 4-(Difluoromethoxy)benzo[d]oxazol-2-ol
Uniqueness
4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile is unique due to the presence of both the difluoromethoxy group and the nitrile group, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for forming various derivatives with diverse applications .
Properties
Molecular Formula |
C9H4F2N2O2 |
---|---|
Molecular Weight |
210.14 g/mol |
IUPAC Name |
4-(difluoromethoxy)-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C9H4F2N2O2/c10-9(11)15-6-3-1-2-5-8(6)13-7(4-12)14-5/h1-3,9H |
InChI Key |
FFMXZFZITSEVCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=C(O2)C#N |
Origin of Product |
United States |
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